N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2,4-dioxo core, a 3-[2-(thiophen-2-yl)ethyl] substituent, and an N-butyl-N-ethylacetamide side chain. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The N-butyl and N-ethyl groups on the acetamide likely modulate lipophilicity, affecting bioavailability and membrane permeability .
Properties
IUPAC Name |
N-butyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3O3S2/c1-3-5-10-21(4-2)17(24)14-23-16-9-13-28-18(16)19(25)22(20(23)26)11-8-15-7-6-12-27-15/h6-7,9,12-13,18H,3-5,8,10-11,14H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOAHOWTBHSOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)CCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N3O3S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with thienopyrimidine structures exhibit significant anticancer properties. For instance, derivatives similar to N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that thienopyrimidine derivatives could effectively induce apoptosis in various cancer cell lines by modulating specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Compounds containing thiophene and pyrimidine moieties have been reported to exhibit antimicrobial activity against a range of pathogens. The presence of the thiophene ring enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes .
Neuroprotective Effects
There is emerging evidence suggesting that certain thienopyrimidine derivatives can provide neuroprotective effects. These compounds may inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticidal Activity
The unique structure of this compound offers potential as a pesticide or herbicide. Research has shown that similar compounds can disrupt metabolic processes in pests and weeds, leading to effective control measures in agricultural settings .
Material Science Applications
Polymer Synthesis
The compound's functional groups can be utilized in the synthesis of polymers with specific properties. For example, incorporating thienopyrimidine derivatives into polymer matrices may enhance thermal stability and mechanical strength. Additionally, these polymers could find applications in electronics due to their semiconducting properties .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Modifications
N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS 1040632-67-4, )
- Structural Differences: Core: Both compounds share the thieno[3,2-d]pyrimidine scaffold. However, the target compound has a 2,4-dioxo group, whereas the analogue features a 4-oxo and 3-methyl group. Substituents: The analogue has a phenyl group at position 7 and a methyl at position 3, contrasting with the target’s 3-[2-(thiophen-2-yl)ethyl] group. Side Chain: The analogue’s acetamide is N-(4-butylphenyl), while the target compound has N-butyl-N-ethyl acetamide.
- Functional Implications :
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()
- Structural Differences: Core: This compound uses a tetrahydropyrimidine (non-fused) scaffold with a thioxo group, unlike the fused thienopyrimidine in the target. Substituents: An indole group replaces the thiophenylethyl chain, and the side chain is N-(4-nitrophenyl).
- Functional Implications: The thioxo group may confer different redox properties compared to the dioxo system.
Side Chain Variations
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide ()
- Structural Differences: Core: Arylacetamide side chains with bulky tert-butyl and pyridinyl groups contrast with the simpler N-alkyl acetamide in the target. Pharmacophore: The indole and chlorobenzoyl groups diverge from the thienopyrimidine core.
- Functional Implications :
Comparative Data Table
Research Implications
- The target compound’s thiophenylethyl group and dioxo core may offer advantages in binding to enzymes like cyclooxygenase or kinases, where fused heterocycles are prevalent .
- Comparative studies with CAS 1040632-67-4 could elucidate the impact of dioxo vs. oxo groups on potency and selectivity.
- Further pharmacological profiling (e.g., solubility, metabolic stability) is needed to validate hypotheses derived from structural comparisons.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this thieno[3,2-d]pyrimidine derivative?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization, alkylation, and amidation. Key steps include:
- Cyclization of thiophene and pyrimidine precursors under reflux with solvents like toluene or ethanol, often catalyzed by triethylamine .
- Alkylation of the thiophen-2-yl ethyl group using 2-(thiophen-2-yl)ethyl bromide under inert atmospheres (e.g., nitrogen) to ensure regioselectivity .
- Amidation with N-butyl-N-ethylacetamide via coupling reagents like EDCI/HOBt in dichloromethane at 0–25°C .
Critical Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Higher purity (>90%) due to improved solubility |
| Temperature | 60–80°C (reflux) | Avoids side reactions (e.g., over-oxidation) |
| Catalyst | Triethylamine (1.2 eq) | Enhances nucleophilic substitution efficiency |
Q. How is structural characterization performed to confirm the compound’s identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituents (e.g., thiophen-2-yl ethyl group at δ 2.8–3.2 ppm for CH₂; pyrimidine carbonyl at δ 165–170 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the thieno-pyrimidine core .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 487.15) and fragmentation patterns .
- HPLC-PDA: Purity >95% achieved using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers design derivatives to enhance biological activity while retaining the thieno-pyrimidine core?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies:
- Substituent Modifications: Replace the N-butyl group with fluorinated alkyl chains (e.g., CF₃) to improve metabolic stability .
- Heteroatom Insertion: Introduce sulfur or oxygen in the pyrimidine ring to modulate electron density and binding affinity .
- Bioisosteric Replacement: Substitute the thiophene ring with furan or pyrrole to explore π-stacking interactions .
Example SAR Table:
| Derivative | Modification | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Parent Compound | None | 12.3 ± 1.5 (Cancer Cell Line A) |
| CF₃-Alkyl Analog | N-butyl → CF₃CH₂CH₂ | 8.7 ± 0.9 |
| Furan-Replaced | Thiophene → Furan | 15.1 ± 2.1 |
Q. How should researchers resolve contradictions in reported bioactivity data across in vitro and in vivo models?
Methodological Answer:
- Experimental Design Adjustments:
- Dose Optimization: Conduct dose-response curves (0.1–100 μM) to identify therapeutic windows .
- Metabolic Stability Assays: Use liver microsomes to assess CYP450-mediated degradation, which may explain reduced in vivo efficacy .
- Data Normalization: Compare results against positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO vs. saline) .
Q. What computational methods predict binding modes and target engagement for this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using PyMOL-generated homology models .
- MD Simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
- Free Energy Calculations (MM-PBSA): Estimate binding energy (ΔG ~ -9.8 kcal/mol) to prioritize high-affinity targets .
Q. What experimental protocols address stability challenges under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Hydrolysis: Expose to 0.1M HCl/NaOH at 40°C for 24h; monitor degradation via HPLC .
- Oxidative Stress: Treat with 3% H₂O₂; identify oxidation products (e.g., sulfoxide derivatives) .
- Stabilization Strategies:
- Lyophilization: Store as a lyophilized powder at -20°C to prevent hydrolysis .
- Buffered Formulations: Use phosphate buffer (pH 7.4) for in vitro assays to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
